molecular formula C15H22Cl2N2O2S B5736257 2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No.: B5736257
M. Wt: 365.3 g/mol
InChI Key: UBBSDTLYKNTBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including asthma, allergies, and autoimmune disorders.

Mechanism of Action

2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is a selective antagonist of the histamine H4 receptor. Histamine is a chemical mediator that is released during allergic reactions and inflammation. The histamine H4 receptor is expressed on various immune cells, including mast cells, eosinophils, and T cells. Activation of the histamine H4 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. This compound blocks the histamine H4 receptor, thereby reducing the release of pro-inflammatory mediators and suppressing the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to inhibit the migration of immune cells to sites of inflammation. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is a potent and selective antagonist of the histamine H4 receptor, making it a useful tool for studying the role of this receptor in various diseases. However, its use in lab experiments is limited by its poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, this compound has a relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for research on 2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. In addition, further research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound, to improve its solubility and half-life, and to develop more potent and selective histamine H4 receptor antagonists.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of asthma, allergies, and autoimmune disorders. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2S/c1-12-5-9-19(10-6-12)8-2-7-18-22(20,21)15-11-13(16)3-4-14(15)17/h3-4,11-12,18H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSDTLYKNTBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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